1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]” is a derivative of 1H-Indole-2,3-dione . 1H-Indole-2,3-dione, also known as Isatin, is a synthetically versatile molecule which has led to an array of derivatives displaying a broad spectrum of biological properties .
Synthesis Analysis
A series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized to investigate the chemotherapeutic activities . The structures of these compounds were confirmed by spectral data (IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, HMBC) and elemental analysis .Molecular Structure Analysis
The molecular structure of 1H-Indole-2,3-dione, the parent compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 1H-Indole-2,3-dione is 147.1308 .Chemical Reactions Analysis
The synthesis of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Synthesis and Structural Modifications
Synthesis of Spiroindoline Derivatives : Indole-2,3-dione was utilized in the synthesis of novel spiro[indoline-3-heterocycle]-2-one derivatives. The process involved treating indole-2,3-dione with malonic acid and subsequent reactions leading to complex spiro compounds, showcasing the compound's versatility as a precursor for heterocyclic synthesis (Al-Thebeiti, 1994).
Novel Carbamate Derivatives of Indole : Research on oximation of indoles with a methoxycarbonylamino group led to the creation of novel oximes and subsequent derivatives, underlining the compound's role in generating pharmacologically relevant structures (Velikorodov et al., 2010).
Functionalized Indole-1-oxide Derivatives : A study detailed a cascade reaction of allenynes with alcohols/amines and tBuONO, leading to benzo[g]indole-1-oxides and naphthalene-1,2-diones. This method offers a novel pathway to access pharmaceutically significant derivatives from indole-based precursors (He et al., 2019).
Biochemical Properties and Applications
Degradation by Microorganisms : The degradation pathways of substituted indoles, including 1H-indole-2,3-dione derivatives, by an indole-degrading methanogenic consortium were explored. This research highlighted the biotransformation potential of these compounds in environmental and biochemical processes (Gu & Berry, 1991).
Electrochemical Oxidation Studies : The electrochemical oxidation of indole-3-acetic acid, a related compound, provided insight into the reaction mechanisms and products formed in acidic mediums. Understanding these mechanisms is crucial for applications in synthetic chemistry and environmental remediation (Hu & Dryhurst, 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O3/c1-11(2)7-18(26)28-24-19-14-9-13(21)4-6-17(14)25(20(19)27)10-12-3-5-15(22)16(23)8-12/h3-6,8-9,11H,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLCWDRFXVWUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.